N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride
Description
N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride is a benzamide derivative featuring a dimethylaminoethyl side chain and substituted alkoxy groups (2-ethoxy, 3-methoxy) on the aromatic ring. The hydrochloride salt form enhances solubility, a common feature in pharmacologically active amines .
The ethoxy and methoxy substituents could influence lipophilicity and metabolic stability, critical factors in drug design .
Properties
CAS No. |
23966-72-5 |
|---|---|
Molecular Formula |
C14H23ClN2O3 |
Molecular Weight |
302.80 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethoxy-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-5-19-13-11(7-6-8-12(13)18-4)14(17)15-9-10-16(2)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
InChI Key |
FNGMVWZRLGRXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NCCN(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide Hydrochloride
Detailed Synthetic Procedure
Preparation of 2-Ethoxy-3-methoxybenzoyl Chloride
The starting material, 2-ethoxy-3-methoxybenzoic acid, is converted to the corresponding acid chloride by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane or methyl ethyl ketone. This reaction is typically carried out under reflux conditions for 2–3 hours.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 2-Ethoxy-3-methoxybenzoic acid | Starting material |
| 2 | SOCl₂ or oxalyl chloride, reflux | Converts acid to acid chloride |
| 3 | Solvent: dichloromethane or methyl ethyl ketone | Inert solvent for reaction |
Amidation with 2-Dimethylaminoethylamine
The acid chloride intermediate is then reacted with 2-dimethylaminoethylamine in a suitable solvent such as methyl ethyl ketone or acetone. The reaction is typically conducted at low temperature (0 to 5 °C) to control the rate and avoid side reactions. The amide formation proceeds with the acid chloride reacting with the amine to form the benzamide.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 2-Dimethylaminoethylamine | Nucleophile for amidation |
| 2 | Acid chloride intermediate | Electrophile |
| 3 | Solvent: methyl ethyl ketone or acetone | Reaction medium |
| 4 | Temperature: 0–5 °C | Controls reaction rate and purity |
| 5 | Stirring, dropwise addition of acid chloride | Ensures controlled reaction |
The product N-(2-dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide precipitates as a hydrochloride salt during or after the reaction by adding dry hydrogen chloride in an alcohol solvent (e.g., ethanol or isopropanol). The hydrochloride salt is isolated by filtration and washing with cold solvent.
Purification and Characterization
The crude hydrochloride salt is purified by recrystallization from acetone or ethanol to yield a white crystalline solid with high purity. Melting points typically range around 80 °C with one molecule of water of crystallization, and higher when anhydrous.
| Purification Method | Solvent | Notes |
|---|---|---|
| Recrystallization | Acetone, ethanol | Improves purity and crystallinity |
Alternative Synthetic Routes and Catalytic Reductions
Some methods reported in related benzamide derivatives involve simultaneous esterification and reduction steps using metal catalysts such as copper(II) sulfate pentahydrate and sodium borohydride. For example, 4-hydroxybenzonitrile can be reacted with 2-(dimethylamino)ethyl chloride under basic conditions followed by catalytic reduction to yield intermediates useful for benzamide synthesis. These methods are more complex and involve multiple steps including:
- Refluxing with bases like potassium hydroxide in acetone.
- Dropwise addition of 2-(dimethylamino)ethyl chloride.
- Extraction and drying of intermediates.
- Catalytic reduction with metal catalysts and sodium borohydride.
While these methods are effective for related compounds, the direct amidation of acid chlorides remains the most straightforward and widely used approach for this compound.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Acid chloride formation | Conversion of 2-ethoxy-3-methoxybenzoic acid to acid chloride using SOCl₂ or oxalyl chloride | SOCl₂ or oxalyl chloride, reflux, inert solvent | High yield, 70–90% |
| Amidation | Reaction of acid chloride with 2-dimethylaminoethylamine at 0–5 °C in methyl ethyl ketone or acetone | 2-Dimethylaminoethylamine, low temperature | High purity product, 80–90% yield |
| Hydrochloride salt formation | Addition of dry HCl in alcohol solvent to precipitate hydrochloride salt | Dry HCl, ethanol or isopropanol | White crystalline solid |
| Purification | Recrystallization from acetone or ethanol | Acetone or ethanol solvent | Improves purity and crystallinity |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl, reflux.
-
Products : 2-ethoxy-3-methoxybenzoic acid + dimethylaminoethylammonium chloride.
-
Mechanism : Protonation of the amide oxygen, followed by nucleophilic attack by water .
Basic Hydrolysis
-
Conditions : NaOH (aqueous), heat.
-
Products : Sodium 2-ethoxy-3-methoxybenzoate + free dimethylaminoethylamine .
Quaternization of the Tertiary Amine
The dimethylamino group undergoes alkylation with methyl iodide to form a quaternary ammonium salt:
This reaction increases the compound’s water solubility and modifies its pharmacological properties .
Ether Cleavage
The methoxy and ethoxy groups can be cleaved under strong acidic conditions:
-
Reagents : HI (48%), heat.
-
Products :
-
2-hydroxy-3-methoxybenzoic acid (from ethoxy cleavage).
-
2-ethoxy-3-hydroxybenzoic acid (from methoxy cleavage).
-
-
Application : Used to modify aromatic substitution patterns for structure-activity studies .
Salt Formation and Exchange
The hydrochloride salt can undergo counterion exchange:
Catalytic Hydrogenation
The compound’s aromatic nitro derivatives (e.g., 3-nitro analogs) can be reduced to amines:
-
Conditions : H₂/Pd-C in isopropyl alcohol.
-
Application : Used to synthesize amino derivatives for further functionalization .
Interaction with Biological Targets
Though not a classical chemical reaction, the compound inhibits lysosomal phospholipase A2 (LPLA2) via transacylation and esterase activity modulation .
| Enzyme Inhibition | IC₅₀ | Assay Type |
|---|---|---|
| LPLA2 Transacylase Activity | 0.8–1.2 μM | Liposome-based assay with N-acetyl-sphingosine |
| Esterase Activity | 2.5–3.5 μM | p-Nitrophenyl butyrate hydrolysis |
Stability Under Ambient Conditions
The hydrochloride salt is hygroscopic but stable at room temperature in dry environments. Degradation occurs via:
-
Hydrolysis : Accelerated in aqueous solutions at pH > 7.
-
Oxidation : Methoxy groups are susceptible to radical-mediated oxidation under UV light.
Scientific Research Applications
Pharmacological Applications
-
Antiemetic Properties :
- This compound is primarily noted for its efficacy in treating emesis (nausea and vomiting), particularly in conditions such as pregnancy and motion sickness. The mechanism involves antagonism of certain neurotransmitter receptors, which helps mitigate nausea symptoms .
- A study indicated that similar compounds have been effective in managing behavior disturbances associated with nausea, suggesting a broader therapeutic potential .
-
Gastric Motility Enhancement :
- Research indicates that derivatives of this compound can activate gastric motor function, making it useful for treating non-ulcer dyspepsia, characterized by gastric discomfort and abdominal distension .
- The ability to enhance gastric motility could provide relief from symptoms related to impaired digestive function.
- Behavioral Disorders :
Case Studies
- Clinical Trials :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Benzamide Backbones
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide with a hydroxy-dimethylethyl group.
- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- The hydroxy group may enhance solubility but limit metabolic stability compared to alkoxy substituents .
Pesticide Benzamides ()
Examples include:
- N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) : Used as a herbicide.
- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican): A pre-emergence herbicide.
| Compound | Substituents | Key Functional Groups | Application |
|---|---|---|---|
| Target Compound | 2-ethoxy, 3-methoxy, dimethylaminoethyl | Benzamide, hydrochloride | Likely pharmacological |
| Etobenzanid | 2,3-dichlorophenyl, ethoxymethoxy | Benzamide | Herbicide |
| Diflufenican | 2,4-difluorophenyl, trifluoromethyl | Pyridinecarboxamide | Herbicide |
Comparison: The target compound’s dimethylaminoethyl group distinguishes it from agrochemical benzamides, which prioritize halogenated aryl groups for plant system interactions. This structural divergence suggests different biological targets and mechanisms .
Aminoethyl-Containing Compounds
2-(Diethylamino)ethyl Chloride Hydrochloride ()
- Structure: Simple aminoethyl chloride salt.
- Role : Intermediate in synthesizing quaternary ammonium compounds.
Metabutoxycaine Hydrochloride ()
- Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride.
- Key Features : Ester linkage instead of amide; used as a local anesthetic.
| Property | Target Compound | Metabutoxycaine |
|---|---|---|
| Backbone | Benzamide | Benzoate ester |
| Amino Group | Dimethylaminoethyl | Diethylaminoethyl |
| Bioactivity | Undocumented (likely CNS drug) | Local anesthetic |
Comparison : The amide group in the target compound may confer greater hydrolytic stability compared to esters, extending its half-life in vivo .
Biological Activity
N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the existing literature on its mechanisms of action, biological effects, and potential therapeutic uses.
The compound features a benzamide structure with a dimethylaminoethyl side chain, which may influence its interaction with biological targets. The proposed mechanisms of action include:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, thereby affecting metabolic processes within cells.
- Modulation of Signaling Pathways : By influencing cellular signaling pathways, the compound may alter cell behavior and function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For example, it was tested against human breast cancer cells, demonstrating significant cytotoxicity.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting specific cancer cell lines, showing IC50 values in the low micromolar range .
- Another investigation focused on its mechanism of action related to lysosomal phospholipase A2 inhibition, which is linked to phospholipidosis—a condition associated with various drug-induced toxicities .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of a benzamide precursor with 2-dimethylaminoethyl chloride hydrochloride, as demonstrated in analogous benzamide derivatives . To optimize purity:
- Use in situ liberation of 2-dimethylaminoethyl chloride from its hydrochloride salt to enhance reactivity .
- Employ HPLC purification (C18 column, acetonitrile/water gradient) to isolate the target compound, referencing NMR (e.g., δ 3.76 ppm for methoxy groups) and ESI-MS (e.g., m/z 373.2 [M+H]+) for verification .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include the dimethylaminoethyl chain (δ 3.01–4.10 ppm for –N(CH3)2 and ethylene protons) and aromatic protons (δ 6.96–7.79 ppm for substituted benzamide) .
- ESI-MS : Confirm molecular weight with [M+H]+ or [M−NH3+H]+ peaks, ensuring alignment with theoretical values (e.g., m/z 373.2 for related analogs) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and ether/methoxy C-O stretches (~1100–1250 cm⁻¹) .
Q. What are the critical safety considerations when handling 2-dimethylaminoethyl chloride hydrochloride during synthesis?
- Methodological Answer :
- Use fume hoods and gloves due to its hygroscopic and irritant properties. Avoid direct contact, as it may release HCl vapor .
- Store in airtight containers under inert gas (e.g., N2) to prevent degradation .
- Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?
- Methodological Answer :
- Dose-Response Analysis : Perform assays (e.g., Trypanosoma brucei inhibition) at multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolysis of the ethoxy group) that may alter activity .
- Receptor Binding Studies : Compare binding affinities using surface plasmon resonance (SPR) or radioligand assays to isolate target-specific effects .
Q. What strategies improve the aqueous solubility of this hydrochloride salt for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering stability .
- pH Adjustment : Optimize buffered solutions (pH 4–5) to prevent precipitation, as the dimethylaminoethyl group is protonated in acidic conditions .
- Lyophilization : Prepare freeze-dried powders for reconstitution in saline or PBS .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the benzamide core and dimethylaminoethyl side chain .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
- QSAR Analysis : Corinate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to guide structural optimization .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Standardized Synthesis Protocols : Strictly control reaction time, temperature, and reagent stoichiometry .
- Internal Controls : Include reference compounds (e.g., Diltiazem Hydrochloride for calcium channel studies) in each assay plate .
- Blinded Analysis : Use third-party labs for independent validation of high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
